molecular formula C29H26BrN5O3 B12894033 8-Bromo-2'-deoxy-5'-O-(triphenylmethyl)adenosine CAS No. 18384-58-2

8-Bromo-2'-deoxy-5'-O-(triphenylmethyl)adenosine

Cat. No.: B12894033
CAS No.: 18384-58-2
M. Wt: 572.5 g/mol
InChI Key: AOHQEZSNRSFXPM-RBZQAINGSA-N
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Description

The compound (2R,3S,5R)-5-(6-Amino-8-bromo-9H-purin-9-yl)-2-((trityloxy)methyl)tetrahydrofuran-3-ol is a synthetic nucleoside analog It is characterized by the presence of a purine base, specifically a brominated adenine derivative, attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-5-(6-Amino-8-bromo-9H-purin-9-yl)-2-((trityloxy)methyl)tetrahydrofuran-3-ol typically involves multiple steps:

    Bromination of Adenine: Adenine is brominated using a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dimethylformamide (DMF).

    Glycosylation: The brominated adenine is then glycosylated with a protected sugar derivative, such as a trityl-protected tetrahydrofuran, under acidic conditions to form the nucleoside analog.

    Deprotection: The final step involves the removal of the trityl protecting group using an acid like trifluoroacetic acid (TFA) to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5R)-5-(6-Amino-8-bromo-9H-purin-9-yl)-2-((trityloxy)methyl)tetrahydrofuran-3-ol: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the purine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of hydroxylated or ketone derivatives.

    Reduction: Formation of dehalogenated or reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

(2R,3S,5R)-5-(6-Amino-8-bromo-9H-purin-9-yl)-2-((trityloxy)methyl)tetrahydrofuran-3-ol: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.

    Biology: Studied for its interactions with nucleic acids and enzymes involved in DNA replication and repair.

    Medicine: Investigated for its potential antiviral and anticancer properties, particularly in targeting viral polymerases and cancer cell proliferation.

    Industry: Potential use in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-5-(6-Amino-8-bromo-9H-purin-9-yl)-2-((trityloxy)methyl)tetrahydrofuran-3-ol involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The bromine atom enhances its binding affinity to certain enzymes, such as viral polymerases, leading to the inhibition of viral replication. Additionally, its interaction with cellular enzymes can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-((trityloxy)methyl)tetrahydrofuran-3-ol: Lacks the bromine atom, resulting in different biological activity.

    (2R,3S,5R)-5-(6-Amino-8-chloro-9H-purin-9-yl)-2-((trityloxy)methyl)tetrahydrofuran-3-ol: Contains a chlorine atom instead of bromine, affecting its reactivity and binding properties.

Uniqueness

The presence of the bromine atom in (2R,3S,5R)-5-(6-Amino-8-bromo-9H-purin-9-yl)-2-((trityloxy)methyl)tetrahydrofuran-3-ol enhances its binding affinity to certain molecular targets, making it more effective in inhibiting viral replication and inducing apoptosis in cancer cells compared to its analogs.

Properties

CAS No.

18384-58-2

Molecular Formula

C29H26BrN5O3

Molecular Weight

572.5 g/mol

IUPAC Name

(2R,3S,5R)-5-(6-amino-8-bromopurin-9-yl)-2-(trityloxymethyl)oxolan-3-ol

InChI

InChI=1S/C29H26BrN5O3/c30-28-34-25-26(31)32-18-33-27(25)35(28)24-16-22(36)23(38-24)17-37-29(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,18,22-24,36H,16-17H2,(H2,31,32,33)/t22-,23+,24+/m0/s1

InChI Key

AOHQEZSNRSFXPM-RBZQAINGSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2Br)N)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3N=C2Br)N)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O

Origin of Product

United States

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